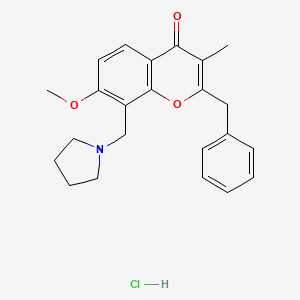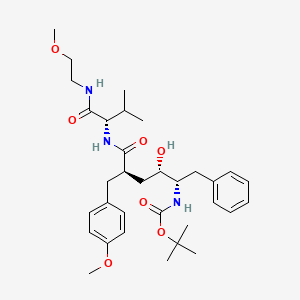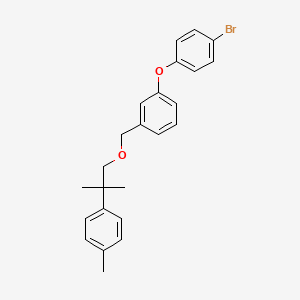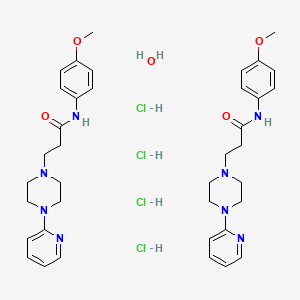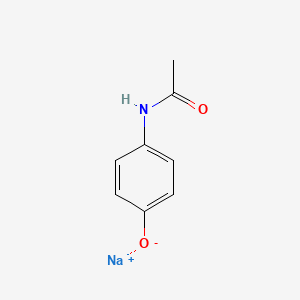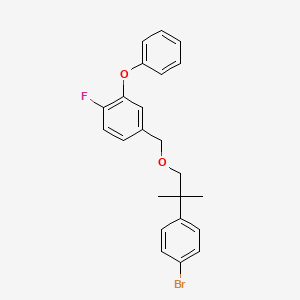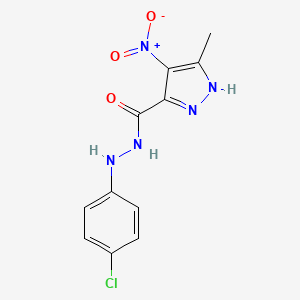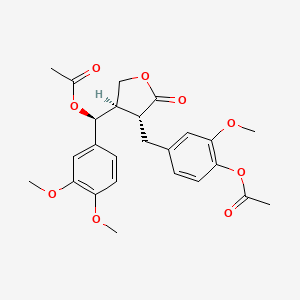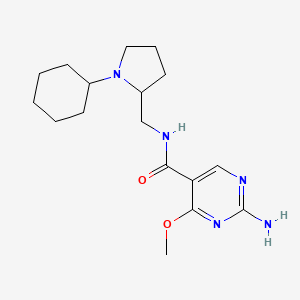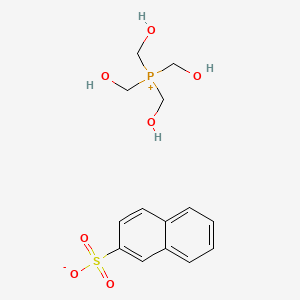
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is a chemical compound known for its unique properties and applications. It is a member of the phosphonium salts family, which are widely used in various industrial and scientific fields due to their stability and reactivity.
Preparation Methods
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 2-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of flame-retardant materials and other industrial products
Mechanism of Action
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules .
Comparison with Similar Compounds
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium acetate/phosphate These compounds share similar functional groups but differ in their counterions and specific applications. The uniqueness of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) lies in its enhanced stability and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
79481-22-4 |
|---|---|
Molecular Formula |
C14H19O7PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
naphthalene-2-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
InChI Key |
YOHQZPAZGCMWSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
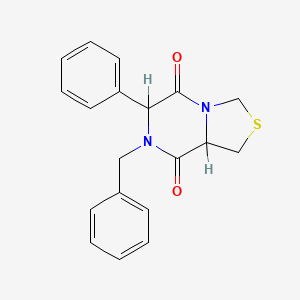
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

